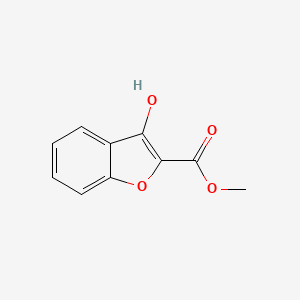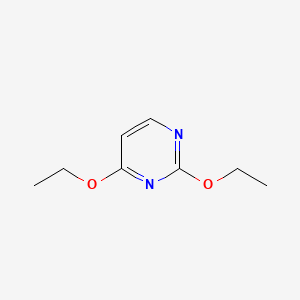
2,4-二乙氧基嘧啶
描述
2,4-Diethoxypyrimidine is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous natural and synthetic pyrimidines are known to exist .
Synthesis Analysis
There are numerous methods for the synthesis of pyrimidines . For instance, a base-promoted intermolecular oxidation C-N bond formation of allylic C (sp3)-H and vinylic C (sp2)-H of allylic compounds with amidines enables the smooth formation of polysubstituted pyrimidines in the presence of O2 as the sole oxidant . This protocol features protecting group free nitrogen sources, good functional group tolerance, high atom economy, and environmental advantages .Molecular Structure Analysis
The molecular formula of 2,4-Diethoxypyrimidine is C8H12N2O2 . The molecular weight is 168.19 g/mol . The structure of 2,4-Diethoxypyrimidine is also available as a 2d Mol file or as a computed 3d SD file .科学研究应用
Anti-Inflammatory Applications
Pyrimidines, including 2,4-Diethoxypyrimidine, have been found to exhibit anti-inflammatory effects . These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Antioxidant Applications
Pyrimidines are also known to display antioxidant effects . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures. This suggests that 2,4-Diethoxypyrimidine could be used in the development of treatments for conditions caused by oxidative stress.
Antibacterial Applications
Pyrimidines have been found to have antibacterial properties . This suggests that 2,4-Diethoxypyrimidine could potentially be used in the development of new antibacterial drugs.
Antiviral Applications
Research has shown that pyrimidines can have antiviral effects . This means that 2,4-Diethoxypyrimidine could potentially be used in the development of antiviral medications.
Antifungal Applications
Pyrimidines, including 2,4-Diethoxypyrimidine, have been found to exhibit antifungal properties . This suggests potential use in the treatment of fungal infections.
Antituberculosis Applications
Pyrimidines have also been found to have antituberculosis effects . This suggests that 2,4-Diethoxypyrimidine could potentially be used in the development of treatments for tuberculosis.
安全和危害
The safety data sheet for 2,4-Diethoxypyrimidine advises avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
作用机制
Target of Action
The primary target of 2,4-Diethoxypyrimidine is myofibrillar proteins (MP) in grouper (Epinephelus coioides), a type of fish . These proteins play a crucial role in muscle contraction and are essential for the fish’s movement and overall health.
Mode of Action
2,4-Diethoxypyrimidine, being a lipid oxidation product, interacts with these myofibrillar proteins, altering their conformation and inducing oxidative degradation . This interaction is primarily driven by hydrophobic interactions and hydrogen bonding .
Biochemical Pathways
The interaction of 2,4-Diethoxypyrimidine with myofibrillar proteins affects several metabolic pathways. Key volatile compounds (VOCs) associated with the overall flavor of MP were identified, suggesting that the metabolism of arginine, proline, alanine, aspartate, glutamate, and beta-alanine is affected . These compounds could potentially be products of arginine biosynthesis .
Result of Action
The result of 2,4-Diethoxypyrimidine’s action is a change in the conformation of myofibrillar proteins, leading to oxidative degradation . This can affect the overall aroma development of the grouper, influencing its flavor during storage .
Action Environment
The action of 2,4-Diethoxypyrimidine is influenced by environmental factors such as temperature and the presence of oxygen, which can affect the rate of lipid oxidation and, consequently, the production of 2,4-Diethoxypyrimidine . The stability and efficacy of 2,4-Diethoxypyrimidine may also be affected by these factors.
属性
IUPAC Name |
2,4-diethoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-11-7-5-6-9-8(10-7)12-4-2/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REZCUNDZKVUACL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC=C1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80942636 | |
| Record name | 2,4-Diethoxypyrimidinato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80942636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diethoxypyrimidine | |
CAS RN |
20461-60-3 | |
| Record name | NSC 13689 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020461603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 20461-60-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13689 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Diethoxypyrimidinato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80942636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main synthetic utility of 2,4-Diethoxypyrimidine?
A1: 2,4-Diethoxypyrimidine serves as a versatile intermediate in synthesizing various substituted pyrimidines. This utility arises from the reactivity of the ethoxy groups, which can be selectively replaced by other functional groups. For instance, reactions with nucleophiles can lead to the displacement of one or both ethoxy groups, providing access to diverse pyrimidine derivatives [, , , ].
Q2: Can you provide an example of a specific reaction pathway using 2,4-Diethoxypyrimidine as a starting material?
A2: Absolutely. In a study focusing on synthesizing potential antiviral agents [], researchers utilized 2,4-diethoxypyrimidine to prepare 1-[(2-hydroxyethoxy)methyl]uracil (HEMU). This involved reacting 2,4-diethoxypyrimidine with 2-(benzoyloxy)ethoxymethyl chloride, followed by a hydrolysis step to yield the desired HEMU. This exemplifies how the reactivity of 2,4-diethoxypyrimidine allows for the introduction of specific substituents onto the pyrimidine ring.
Q3: The abstracts mention the "Hilbert-Johnson reaction." What is the significance of this reaction in the context of 2,4-Diethoxypyrimidine?
A3: The Hilbert–Johnson reaction [, ] is a key synthetic tool when using 2,4-diethoxypyrimidine. This reaction typically involves the condensation of 2,4-diethoxypyrimidine with α-halo carbonyl compounds, like α-bromo-γ-butyrolactone []. This reaction allows for the formation of a new carbon-carbon bond, effectively adding a substituent to the pyrimidine ring. Subsequent modifications of this newly attached group can then lead to a variety of pyrimidine analogs.
Q4: Are there any limitations to using 2,4-diethoxypyrimidine in synthesis?
A4: While a valuable starting material, 2,4-diethoxypyrimidine does present some challenges. Researchers noted that the Hilbert-Johnson reaction, while useful, isn't always successful. For instance, less reactive substrates like 5-bromovaleronitrile showed poor reactivity with 2,4-diethoxypyrimidine []. This highlights the need for carefully considering the reactivity of both the pyrimidine derivative and the intended reaction partner.
Q5: The research focuses on creating new molecules. Are there any insights into the analytical techniques used to characterize the synthesized compounds?
A5: While the abstracts don't delve deeply into specific analytical methodologies, they do mention using UV spectroscopy to characterize the synthesized compounds []. This technique is particularly useful in analyzing pyrimidine derivatives, as they absorb strongly in the UV region. Changes in the UV spectra can provide information about the structure and purity of the synthesized molecules. Further characterization likely involved techniques like NMR and mass spectrometry, standard tools in organic synthesis for structural elucidation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



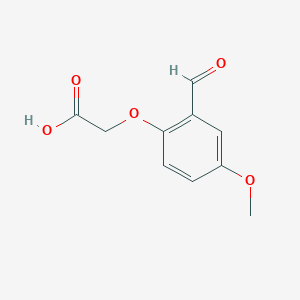
![furo[3,2-c]pyridin-4(5H)-one](/img/structure/B1296045.png)
![1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole](/img/structure/B1296047.png)
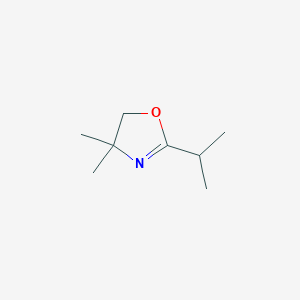


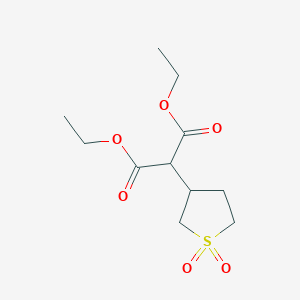
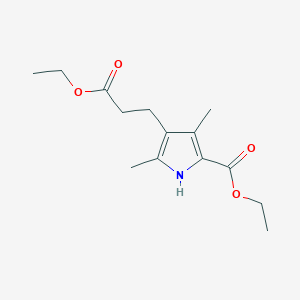

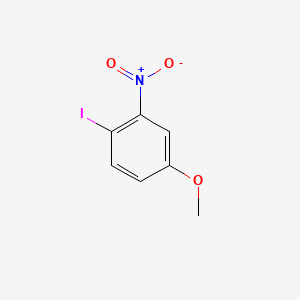
![1-(Dibenzo[b,d]furan-2-yl)ethanone](/img/structure/B1296064.png)


